Benzenamine, 2-(1-azetidinylmethyl)-3-methyl-6-nitro-
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Overview
Description
2-(Azetidin-1-ylmethyl)-3-methyl-6-nitroaniline is a heterocyclic compound that features an azetidine ring, a nitro group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(azetidin-1-ylmethyl)-3-methyl-6-nitroaniline typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Amination: The aniline moiety is introduced through amination reactions, often involving the use of ammonia or amines under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form corresponding amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (chlorine, bromine) or sulfonic acid derivatives.
Major Products:
Reduction: 2-(azetidin-1-ylmethyl)-3-methyl-6-aminoaniline.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
2-(Azetidin-1-ylmethyl)-3-methyl-6-nitroaniline has various applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(azetidin-1-ylmethyl)-3-methyl-6-nitroaniline involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors involved in microbial or cancer cell pathways.
Pathways Involved: Inhibition of key enzymes or disruption of cellular processes leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
2-Azetidinone Derivatives: Known for their antimicrobial and anticancer activities.
Oxetane Derivatives: Similar in structure but with an oxygen atom in the ring instead of nitrogen.
Uniqueness: 2-(Azetidin-1-ylmethyl)-3-methyl-6-nitroaniline is unique due to its specific combination of an azetidine ring, nitro group, and aniline moiety, which imparts distinct chemical and biological properties.
Biological Activity
Benzenamine, 2-(1-azetidinylmethyl)-3-methyl-6-nitro- (CAS No. 189383-10-6) is a chemical compound with a molecular formula of C11H15N3O2 and a molecular weight of approximately 221.26 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Research indicates that compounds similar to Benzenamine, 2-(1-azetidinylmethyl)-3-methyl-6-nitro- exhibit various mechanisms of action, including:
- Inhibition of Kinases : Many azetidine derivatives have been studied for their ability to inhibit specific kinases associated with cancer proliferation, such as MEK (Mitogen-Activated Protein Kinase Kinase) and HGFR (Hepatocyte Growth Factor Receptor) .
- Anti-tumor Activity : The compound has shown promise in inhibiting the proliferation and migration of cancer cells, suggesting its potential use in cancer therapy .
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
- Cell Proliferation Inhibition : In vitro studies demonstrated that Benzenamine derivatives can effectively inhibit the proliferation of various human cancer cell lines through kinase inhibition pathways .
- Anti-inflammatory Properties : Some derivatives have shown anti-inflammatory effects by modulating prostaglandin synthesis, which could be beneficial in treating inflammatory diseases .
- Selectivity and Efficacy : Research highlights the selectivity of certain derivatives for specific targets, leading to reduced side effects compared to non-selective agents .
Case Study 1: MEK Inhibition
A study focused on azetidine compounds reported that derivatives similar to Benzenamine effectively inhibited MEK activity in human cancer cells. This inhibition led to a significant decrease in cell viability and proliferation in vitro.
Case Study 2: Anti-tumor Efficacy
Another research project evaluated the anti-tumor efficacy of benzenamine derivatives in xenograft models. The results indicated substantial tumor regression when treated with these compounds, emphasizing their potential as therapeutic agents.
Data Table: Biological Activity Summary
Properties
CAS No. |
189383-10-6 |
---|---|
Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-(azetidin-1-ylmethyl)-3-methyl-6-nitroaniline |
InChI |
InChI=1S/C11H15N3O2/c1-8-3-4-10(14(15)16)11(12)9(8)7-13-5-2-6-13/h3-4H,2,5-7,12H2,1H3 |
InChI Key |
QHTGSPZUKYILFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])N)CN2CCC2 |
Origin of Product |
United States |
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